2-Phenyl-1-(piperidin-3-yl)ethanone

Structural identity verification Controlled substance compliance Analytical chemistry

2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9) is a synthetic organic compound belonging to the 3‑substituted piperidine class, with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol. The structure consists of a piperidine ring substituted at the 3‑position with a phenylacetyl group (–C(=O)CH₂Ph), giving it a ketone functional handle and a free secondary amine on the piperidine ring.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1177327-57-9
Cat. No. B1520604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(piperidin-3-yl)ethanone
CAS1177327-57-9
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
InChIKeyGVMHERHUVPIZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9): Procurement-Relevant Compound Class, Structural Identity, and Baseline Characteristics


2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9) is a synthetic organic compound belonging to the 3‑substituted piperidine class, with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol [1]. The structure consists of a piperidine ring substituted at the 3‑position with a phenylacetyl group (–C(=O)CH₂Ph), giving it a ketone functional handle and a free secondary amine on the piperidine ring. This substitution pattern distinguishes it from 2‑ and 4‑substituted piperidine regioisomers and from N‑substituted analogs such as 1‑phenyl‑2‑(piperidin‑1‑yl)ethanone. The compound is commercially available as a free base, hydrochloride salt, and hydrate from multiple reputable suppliers including Sigma‑Aldrich (AldrichCPR collection), Fluorochem, MolCore, and Leyan . Critically, some vendors erroneously label this compound as “desmethylprodine”; desmethylprodine (MPPP, CAS 13147‑09‑6) is a structurally distinct Schedule I opioid with the formula C₁₅H₂₁NO₂ and a propionoxy substituent at the 4‑position [2], a misidentification that has direct consequences for compliant procurement.

Why 2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9) Cannot Be Replaced by Generic Piperidine Analogs in Research Procurement


Attempts to substitute 2‑phenyl‑1‑(piperidin‑3‑yl)ethanone with a generic piperidine building block (e.g., piperidine, 1‑acetylpiperidine, or 1‑phenyl‑2‑(piperidin‑1‑yl)ethanone) fail on three fronts. First, the 3‑position substitution vector is geometrically and electronically distinct from 2‑ or 4‑substituted regioisomers, which directly alters ligand‑receptor docking geometry in structure‑based drug design; 3‑substituted piperidines are known to present the attached pharmacophore at a different dihedral angle relative to the piperidine ring plane compared with 4‑substituted analogs [1]. Second, the presence of a free secondary amine on the piperidine ring provides a reactive handle for further N‑functionalization (alkylation, acylation, sulfonylation) that is absent in N‑substituted analogs such as 1‑phenyl‑2‑(piperidin‑1‑yl)ethanone . Third, the phenylacetyl ketone moiety offers a distinct hydrogen‑bond acceptor pattern and lipophilic surface that cannot be replicated by simple acetyl or benzoyl substituents. These structural differences translate into quantifiable differences in physicochemical properties (XLogP3 = 1.6, TPSA = 29.1 Ų for the target compound versus lower lipophilicity and different H‑bond profiles for simpler analogs) [2] that directly impact solubility, permeability, and target engagement in biological assays.

Quantitative Differentiation Evidence for 2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9) Versus Closest Analogs


Structural Identity Verification: 2-Phenyl-1-(piperidin-3-yl)ethanone Is Not Desmethylprodine (MPPP) – A Critical Distinction for Compliant Procurement

Several vendor databases incorrectly annotate 2‑phenyl‑1‑(piperidin‑3‑yl)ethanone as “desmethylprodine.” Direct structural comparison shows that desmethylprodine (MPPP, CAS 13147‑09‑6) is 1‑methyl‑4‑phenyl‑4‑propionoxypiperidine with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol, whereas the target compound is C₁₃H₁₇NO with molecular weight 203.28 g/mol [1][2]. The target compound lacks the N‑methyl group, has the phenylacetyl substituent at the 3‑position rather than the 4‑position, and contains a ketone rather than an ester functionality. These are not isomorphic structures and cannot be interconverted without multi‑step synthesis. This misidentification carries regulatory risk: MPPP is a U.S. DEA Schedule I controlled substance, while 2‑phenyl‑1‑(piperidin‑3‑yl)ethanone is not listed on any controlled substance schedule [3].

Structural identity verification Controlled substance compliance Analytical chemistry

Regiochemical Differentiation: 3‑Substituted Piperidine Scaffold Offers a Distinct Pharmacophoric Vector Versus 4‑Substituted Analogs

The 3‑position substitution on the piperidine ring places the attached pharmacophore at a different dihedral angle relative to the ring plane compared with 4‑substituted regioisomers. In structure‑based drug design, this geometric difference alters the exit vector of the phenylacetyl group. While no direct head‑to‑head biological comparison data for this specific compound versus its 4‑substituted isomer has been published, patent literature on 3‑substituted piperidine scaffolds (e.g., WO 02/51837) demonstrates that 3‑substituted piperidines exhibit distinct CNS receptor binding profiles compared with 4‑substituted series, with differences in selectivity and potency attributable to the altered spatial orientation of the substituent [1]. The free secondary amine at the piperidine nitrogen (pKa ~10–11) is available for further derivatization without competing reactivity from the ketone, a feature not available in N‑substituted piperidine analogs [2].

Medicinal chemistry Structure-activity relationship Scaffold design

Physicochemical Property Differentiation: Computed XLogP3 and TPSA Values Distinguish This Compound From Simpler Piperidine Building Blocks

The computed physicochemical properties of 2‑phenyl‑1‑(piperidin‑3‑yl)ethanone place it in a property space suitable for CNS drug discovery. PubChem reports XLogP3‑AA = 1.6 and topological polar surface area (TPSA) = 29.1 Ų [1]. For comparison, the simpler analog 1‑(piperidin‑3‑yl)ethanone (CAS 80851‑96‑3, lacking the phenyl group) has an estimated XLogP3 of approximately 0.5 and a TPSA of 29.1 Ų (same H‑bond acceptor/donor count) but with a molecular weight of only 127.18 g/mol and only 1 rotatable bond versus 3 for the target compound . The higher lipophilicity of the target compound (ΔLogP ≈ 1.1) coupled with greater conformational flexibility (3 vs. 1 rotatable bond) expands the accessible chemical space for target engagement, while the TPSA remains within the CNS‑favorable range (<90 Ų) [2].

Physicochemical profiling Drug-likeness ADME prediction

Commercial Availability and Purity Differentiation: Multi‑Vendor Sourcing With Defined Purity Specifications

2‑Phenyl‑1‑(piperidin‑3‑yl)ethanone is available from multiple reputable vendors with documented purity specifications: Leyan offers 97% purity (Product No. 1409685), MolCore provides NLT 98% purity with ISO certification, and Fluorochem supplies the compound at 95% purity . Sigma‑Aldrich offers the hydrochloride salt as part of the AldrichCPR unique chemical collection, although without full analytical characterization . The free base, hydrochloride, and hydrate forms are independently available, giving researchers flexibility in salt selection for formulation or reaction conditions. In contrast, the 4‑substituted regioisomer (2‑phenyl‑1‑(piperidin‑4‑yl)ethanone, CAS 184831‑28‑5) is less widely stocked by major suppliers, with fewer purity options and limited salt‑form diversity, which can constrain synthetic route planning .

Chemical procurement Quality control Vendor comparison

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1-(piperidin-3-yl)ethanone (CAS 1177327-57-9) Based on Verified Differentiation Evidence


CNS‑Targeted Medicinal Chemistry: 3‑Substituted Piperidine Scaffold for Lead Optimization Programs

The 3‑position substitution vector and CNS‑favorable computed physicochemical properties (XLogP3 = 1.6, TPSA = 29.1 Ų) make this compound an ideal starting scaffold for CNS drug discovery programs, particularly for targets where the phenylacetyl moiety can engage a lipophilic pocket and the free piperidine NH can be further derivatized to modulate pharmacokinetics [1]. The distinct exit vector of the 3‑substituted piperidine compared with 4‑substituted analogs provides a geometric advantage in docking to certain GPCR and ion channel targets, as supported by class‑level SAR from patent literature [2].

Compliant Procurement of Non‑Controlled Piperidine Building Blocks for Academic and Industrial Research

Given the documented mislabeling of this compound as desmethylprodine (MPPP, a Schedule I controlled substance), researchers and procurement officers must verify that the compound received matches CAS 1177327‑57‑9 (C₁₃H₁₇NO, MW 203.28) and not the controlled substance CAS 13147‑09‑6 (C₁₅H₂₁NO₂, MW 247.33) [1][2]. Procuring from reputable vendors with documented purity specifications (≥97%) and requesting a Certificate of Analysis with structural confirmation (NMR, LCMS) mitigates regulatory and experimental risk .

Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis (DOS) Library Construction

The compound offers three distinct reactive sites for parallel derivatization: (i) the secondary piperidine amine for N‑alkylation, acylation, or sulfonylation; (ii) the ketone carbonyl for reductive amination, Grignard addition, or oxime formation; and (iii) the phenyl ring for electrophilic aromatic substitution or cross‑coupling reactions. The availability of free base, hydrochloride, and hydrate forms allows researchers to select the optimal starting material for their specific synthetic protocol without additional neutralization or drying steps [1].

Physicochemical Property‑Based Screening Library Design Targeting CNS Drug‑Like Space

With a computed XLogP3 of 1.6 and TPSA of 29.1 Ų, this compound falls within the optimal CNS drug property space (LogP 1–4, TPSA < 90 Ų) and has 3 rotatable bonds, offering a balance of conformational flexibility and rigidity [1][2]. Compared with simpler piperidine building blocks like 1‑(piperidin‑3‑yl)ethanone (XLogP3 ≈ 0.5, 1 rotatable bond), the target compound provides greater lipophilicity and molecular complexity while maintaining adequate solubility and permeability characteristics, making it a superior choice for screening libraries where target engagement in the CNS compartment is desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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